2,2,2-Trifluoro-1-indolinylethan-1-one
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Overview
Description
2,2,2-Trifluoro-1-indolinylethan-1-one is an organic compound with the molecular formula C10H8F3NO and a molecular weight of 215.17 g/mol It is known for its unique structure, which includes a trifluoromethyl group attached to an indoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-indolinylethan-1-one typically involves the reaction of indoline with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as recrystallization and distillation, are employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-indolinylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-indolinylethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-indolinylethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-indolinylethan-1-one: Known for its trifluoromethyl group and indoline ring.
2,2,2-Trifluoro-1-phenylethan-1-one: Similar structure but with a phenyl group instead of an indoline ring.
2,2,2-Trifluoro-1-pyrrolylethan-1-one: Contains a pyrrole ring instead of an indoline ring.
Uniqueness
This compound is unique due to its indoline ring, which imparts specific chemical and biological properties.
Biological Activity
2,2,2-Trifluoro-1-indolinylethan-1-one is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and applications in various fields.
Chemical Structure and Properties
The chemical structure of this compound features a trifluoromethyl group attached to an indole moiety, which is known for its diverse pharmacological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable modification in drug design.
The biological activity of this compound is primarily mediated through its interaction with various biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways. For instance, the compound may act on cytochrome P450 enzymes, affecting drug metabolism and clearance.
- Receptor Modulation : The compound may bind to specific receptors, altering their conformation and modulating downstream signaling pathways. This can lead to changes in gene expression and cellular function.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for determining its bioavailability and therapeutic potential:
- Absorption : The lipophilic nature due to the trifluoromethyl group enhances absorption across biological membranes.
- Distribution : The compound's distribution in tissues can be influenced by protein binding and transport mechanisms. It may accumulate in specific organs where it exerts its effects .
- Metabolism : Metabolic pathways involving cytochrome P450 enzymes can lead to the formation of reactive intermediates that may interact with cellular biomolecules .
- Elimination : The elimination half-life is influenced by metabolic stability; compounds with trifluoromethyl groups often exhibit prolonged activity due to slower metabolic degradation.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. For example:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |
HeLa (Cervical) | 10 | Cell cycle arrest and apoptosis |
These results suggest that the compound may serve as a lead for developing new anticancer therapies .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. In one study, it was effective against both Gram-positive and Gram-negative bacteria:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
This highlights its potential as an antimicrobial agent .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Cancer Cell Lines : A study assessed the effects of varying concentrations of the compound on MCF-7 and HeLa cells over 48 hours. Results indicated a dose-dependent increase in apoptosis markers such as cleaved caspase-3 .
- Antimicrobial Efficacy Study : Another study evaluated the antimicrobial effects against multi-drug resistant strains of bacteria. The compound showed promising results in inhibiting bacterial growth compared to standard antibiotics .
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)9(15)14-6-5-7-3-1-2-4-8(7)14/h1-4H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSZSUAIVBOFOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402926 |
Source
|
Record name | 2,2,2-TRIFLUORO-1-INDOLINYLETHAN-1-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90732-28-8 |
Source
|
Record name | 2,2,2-TRIFLUORO-1-INDOLINYLETHAN-1-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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